

# Methodology for the Synthesis of MMAI Analogues: Application Notes and Protocols

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## Compound of Interest

Compound Name:	MMAI
CAS No.:	136468-19-4
Cat. No.:	B182205

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## Introduction

5-Methoxy-N-methyl-N-isopropyltryptamine (**MMAI**), also known as 5-MeO-MiPT, is a psychedelic tryptamine that has garnered interest within the scientific community for its unique pharmacological profile. Its analogues are of significant interest for structure-activity relationship (SAR) studies, aiming to modulate psychedelic activity, receptor selectivity, and metabolic stability. This document provides detailed methodologies for the synthesis of **MMAI** and its analogues, focusing on common synthetic strategies, purification techniques, and characterization data. The protocols described herein are intended for qualified researchers in a controlled laboratory setting.

## General Synthetic Strategies

The synthesis of **MMAI** analogues can be broadly approached through two main strategies:

- **Modification of a Pre-existing Tryptamine Scaffold:** This involves the N-alkylation of a commercially available or synthesized tryptamine precursor.

- De Novo Synthesis of the Indole Ring System: This approach, primarily utilizing the Fischer indole synthesis, allows for greater diversity in substitutions on the indole core.

A third key method, the Speeter and Anthony tryptamine synthesis, provides a versatile route starting from a substituted indole.

## Experimental Protocols

### Protocol 1: Synthesis of 5-MeO-MiPT via Reductive Amination of 5-MeO-NMT

This protocol details the synthesis of the parent compound, 5-MeO-MiPT, from 5-methoxy-N-methyltryptamine (5-MeO-NMT).

Reaction Scheme:

Materials:

- 5-methoxy-N-methyltryptamine (5-MeO-NMT)
- Methanol (MeOH), anhydrous
- Acetone, anhydrous
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- Celite
- Diethyl ether (Et<sub>2</sub>O)
- Hexane
- Isopropyl alcohol (IPA)
- Concentrated Hydrochloric acid (HCl)

Procedure:

- Dissolve 5-methoxy-N-methyltryptamine in anhydrous methanol in a suitable reaction vessel.
- To this solution, add acetone and a catalytic amount of 10% Pd/C.
- Pressurize the reaction vessel with hydrogen gas to 50 psi.
- Shake the mixture vigorously at room temperature for 15 hours.
- After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude solid residue.
- Recrystallize the solid residue from a mixture of diethyl ether and hexane to yield pure N-isopropyl-5-methoxy-N-methyl-tryptamine (5-MeO-MiPT) freebase.[1]
- For the hydrochloride salt, dissolve the freebase in a minimal amount of isopropyl alcohol, neutralize with concentrated HCl, and precipitate the salt by adding diethyl ether.[1]

## Protocol 2: General Synthesis of 5-Substituted-N,N-dialkyltryptamines via the Speeter and Anthony Synthesis

This versatile method starts with a substituted indole and proceeds through a glyoxalyl chloride intermediate. The following is a general procedure that can be adapted for various analogues by using different substituted indoles and secondary amines.

Reaction Scheme:

Materials:

- 5-substituted indole (e.g., 5-methoxy-2-methylindole, 5-ethoxyindole, 5-benzyloxyindole)
- Oxalyl chloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Secondary amine (e.g., dimethylamine, diethylamine, dipropylamine)
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous THF

#### Procedure:

- **Formation of the Glyoxalyl Chloride:** Dissolve the 5-substituted indole in anhydrous diethyl ether or THF. Add oxalyl chloride dropwise with stirring. The reaction is often exothermic. After the addition is complete, the mixture can be heated to reflux to ensure complete reaction. Upon cooling, the indole-3-glyoxalyl chloride may precipitate and can be used directly in the next step.
- **Amide Formation:** To the crude indole-3-glyoxalyl chloride, add an excess of the desired secondary amine (e.g., a solution of dimethylamine in THF). Stir the reaction mixture until the formation of the N,N-dialkyl-indole-3-glyoxalamide is complete. The product can be isolated by extraction and purified if necessary.
- **Reduction to the Tryptamine:** In a separate flask under an inert atmosphere, prepare a suspension of LiAlH<sub>4</sub> in anhydrous THF. Cool the suspension in an ice bath and slowly add a solution of the N,N-dialkyl-indole-3-glyoxalamide in anhydrous THF. After the addition, the reaction mixture is typically refluxed to drive the reduction to completion.
- **Work-up:** Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude tryptamine analogue.

## Protocol 3: Synthesis of the Indole Core via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for preparing the indole nucleus from a substituted phenylhydrazine and an aldehyde or ketone. This allows for the introduction of various substituents on the benzene ring of the indole.

#### General Procedure:

- A mixture of a substituted phenylhydrazine hydrochloride (e.g., p-methoxyphenylhydrazine hydrochloride) and an aldehyde containing the future ethylamine side chain (e.g., 4-(dimethylamino)butanal dimethyl acetal) is heated in an acidic medium (e.g., 4% aqueous sulfuric acid) at reflux for several hours.[2]
- After cooling, the reaction mixture is basified (e.g., with aqueous  $\text{NH}_4\text{OH}$ ) and the product is extracted with an organic solvent (e.g., isopropyl acetate or  $\text{CH}_2\text{Cl}_2$ ).[2]
- The organic layer is dried and concentrated to give the crude tryptamine, which can then be purified.

## Purification and Characterization

### Purification:

- Column Chromatography: Crude tryptamine products can be purified by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane and methanol.[3] The fractions are monitored by thin-layer chromatography (TLC).
- Recrystallization: The purified tryptamine freebase can be further purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane[1] or by converting it to a salt (e.g., fumarate or hydrochloride) and recrystallizing from a solvent like ethanol/water.[4]

### Characterization:

The synthesized analogues should be characterized by standard analytical techniques to confirm their identity and purity. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
- Melting Point: A sharp melting point is an indicator of purity.

## Quantitative Data

The following table summarizes the characterization data for a series of 5-methoxy-2-methyl-N,N-dialkyltryptamine analogues synthesized via the Speeter and Anthony method.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Compound	R <sup>1</sup>	R <sup>2</sup>	Yield (%)	<sup>1</sup> H NMR (δ ppm, CDCl <sub>3</sub> )	<sup>13</sup> C NMR (δ ppm, CDCl <sub>3</sub> )
1	Me	Me	87	7.77 (s, 1H), 7.12 (d, 1H), 6.96 (d, 1H), 6.75 (dd, 1H), 3.84 (s, 3H), 2.84 (m, 2H), 2.49 (m, 2H), 2.35 (s, 6H), 2.34 (s, 3H)	153.9, 132.1, 130.4, 129.1, 110.8, 110.4, 109.5, 100.3, 60.2, 56.0, 45.5, 22.9, 11.7
2	Et	Et	75	7.82 (s, 1H), 7.12 (d, 1H), 6.95 (d, 1H), 6.75 (dd, 1H), 3.84 (s, 3H), 2.88 (m, 2H), 2.63 (m, 2H), 2.58 (q, 4H), 2.34 (s, 3H), 1.07 (t, 6H)	153.8, 131.8, 130.4, 129.2, 110.8, 110.4, 110.0, 100.2, 56.0, 52.8, 47.1, 22.1, 11.9, 11.7
3	n-Pr	n-Pr	81	7.80 (s, 1H), 7.12 (d, 1H), 6.95 (d, 1H), 6.75 (dd, 1H), 3.84 (s, 3H), 2.87 (m, 2H), 2.58 (m, 2H), 2.44 (t, 4H), 2.34 (s, 3H), 1.50 (m, 4H), 0.88 (t, 6H)	153.8, 131.9, 130.4, 129.2, 110.8, 110.4, 109.9, 100.2, 56.0, 54.7, 54.6, 22.2, 20.6, 11.9, 11.7
4	i-Pr	i-Pr	68	7.91 (s, 1H), 7.10 (d, 1H),	153.7, 131.5, 130.4, 129.4,

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6.93 (d, 1H),	110.7, 110.5,
6.74 (dd, 1H),	110.4, 100.2,
3.84 (s, 3H),	56.0, 48.8,
3.03 (m, 2H),	45.3, 22.0,
2.87 (m, 2H),	20.6, 11.7
2.65 (m, 2H),	
2.32 (s, 3H),	
1.05 (d, 12H)	

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## Signaling Pathways and Experimental Workflows

### Signaling Pathway of MMAI Analogues

**MMAI** and its analogues are known to act primarily as agonists at the serotonin 5-HT<sub>2A</sub> receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

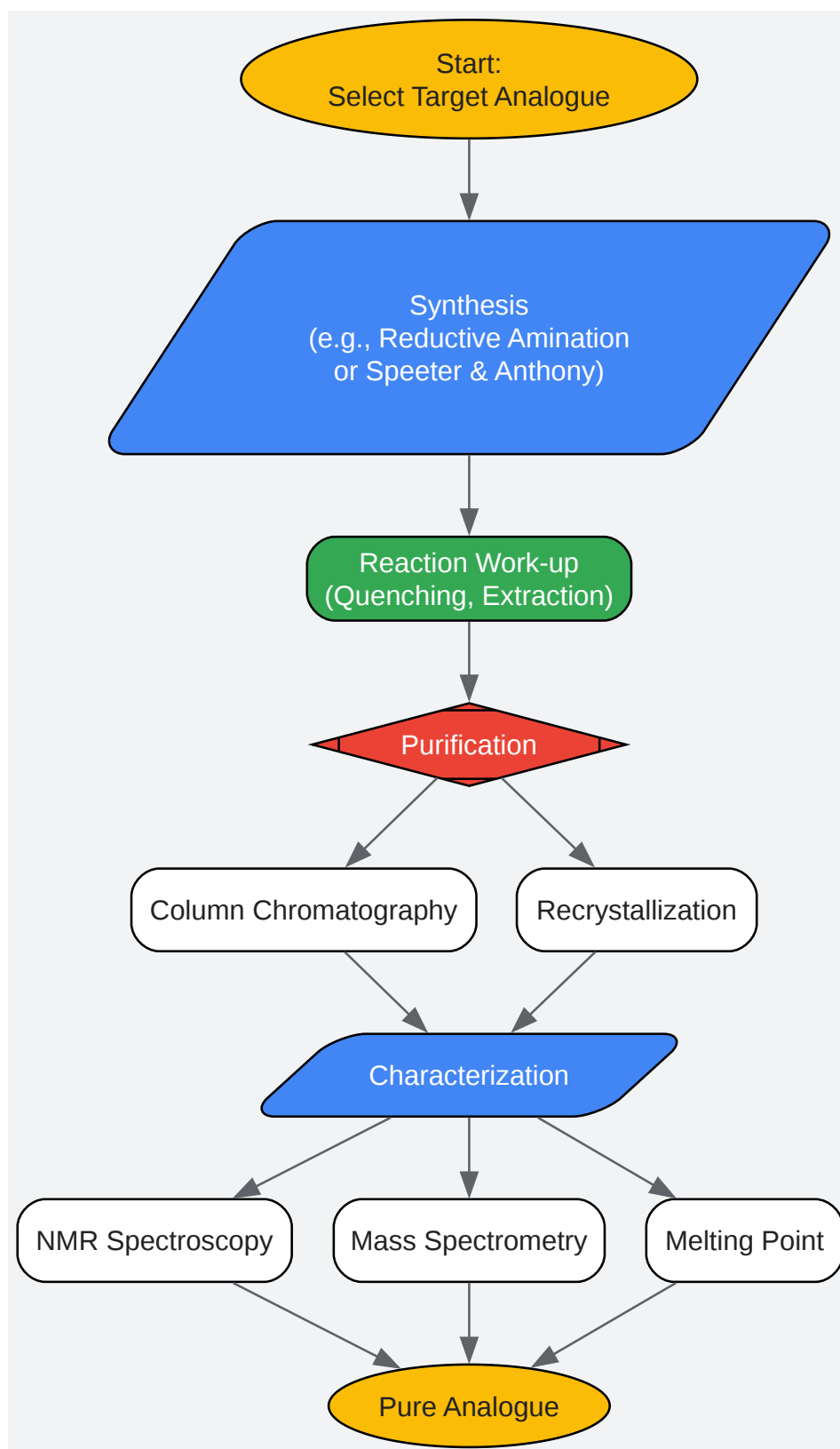


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Caption: 5-HT2A Receptor Signaling Pathway.

## General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an **MMAI** analogue.



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Caption: Synthesis and Purification Workflow.

## Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Tryptamine derivatives can have potent physiological effects and should be handled with extreme care. All local regulations and safety guidelines must be strictly followed.

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